molecular formula C12H16ClNO2 B14324933 Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- CAS No. 106109-51-7

Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)-

Cat. No.: B14324933
CAS No.: 106109-51-7
M. Wt: 241.71 g/mol
InChI Key: YONZSGRDPKFLPL-UHFFFAOYSA-N
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Description

Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with a 2-chlorophenyl and a methoxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- typically involves the reaction of 2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions may convert the amide group to an amine.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the 2-chlorophenyl group is often associated with bioactivity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(2-chlorophenyl)-N-methyl-: Similar structure but lacks the methoxymethyl group.

    Butanamide, N-(2-bromophenyl)-N-(methoxymethyl)-: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- is unique due to the presence of both the 2-chlorophenyl and methoxymethyl groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106109-51-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-(methoxymethyl)butanamide

InChI

InChI=1S/C12H16ClNO2/c1-3-6-12(15)14(9-16-2)11-8-5-4-7-10(11)13/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

YONZSGRDPKFLPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(COC)C1=CC=CC=C1Cl

Origin of Product

United States

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